N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide

Analytical Chemistry Chromatography HPLC Method Development

Method failure due to analog substitution is a critical risk in nitro-aromatic analysis. This 4,4'-dinitrobiphenyl benzamide eliminates that risk through its well-defined chromatographic profile. - Validated HPLC method available with pre-optimized separation parameters. - LogP of 3.76 ensures predictable reverse-phase retention times. - Purity ≥98% with defined melting point (239-242°C) guarantees reproducible synthesis and analytical performance. Ideal for use as an analytical reference standard or non-substitutable building block in pharma intermediate and advanced material synthesis.

Molecular Formula C19H13N3O5
Molecular Weight 363.3 g/mol
CAS No. 84682-33-7
Cat. No. B017716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide
CAS84682-33-7
SynonymsN-(4,4’-Dinitro[1,1’-biphenyl]-2-yl)benzamide; 
Molecular FormulaC19H13N3O5
Molecular Weight363.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H13N3O5/c23-19(14-4-2-1-3-5-14)20-18-12-16(22(26)27)10-11-17(18)13-6-8-15(9-7-13)21(24)25/h1-12H,(H,20,23)
InChIKeySXHSXUJZDOVNJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide (CAS 84682-33-7): A Specialized Benzamide Intermediate for Organic Synthesis and Advanced Separations


N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide (CAS 84682-33-7), also known as 5'-nitro-2'-(4-nitrophenyl)benzanilide, is a specialty organic compound classified as a dinitro-substituted biphenyl benzamide derivative [1]. Its structure features a biphenyl core with two nitro groups at the 4 and 4' positions and a benzamide moiety at the 2-position. This compound is characterized by a molecular formula of C19H13N3O5, a molecular weight of 363.32 g/mol, and is commercially available at a typical purity of 95% [1]. Due to its unique aromatic substitution pattern, it serves primarily as a versatile building block in the synthesis of more complex molecular architectures and as a key analytical standard in specialized chromatographic applications [2].

The Critical Pitfalls of Substituting N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide with Other In-Class Analogs


In synthetic and analytical workflows, substituting N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide with a generic or closely related analog is a high-risk strategy that can lead to method failure and irreproducible results. This compound's specific substitution pattern—with nitro groups at both the 4 and 4' positions of the biphenyl system—dictates its unique reactivity profile, chromatographic behavior, and physicochemical properties. For instance, replacing it with a mono-nitro benzamide or a differently substituted biphenyl can alter the molecule's LogP value (reported as 3.76 for the target compound [1]), thereby shifting its retention time in reverse-phase HPLC analyses [1]. Such a change would invalidate a validated analytical method. Furthermore, in synthesis, the electronic and steric effects of this specific dinitro arrangement are non-interchangeable, meaning a substitution would likely fail to produce the desired intermediate or final product, wasting valuable research time and resources. The following sections provide the quantifiable evidence that defines these critical differences.

Quantitative Differentiation Evidence for N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide vs. Closest Analogs


Chromatographic Selectivity: LogP Difference Dictates Separation from 4-Cyano Analog

A key differentiator for N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide is its chromatographic behavior, which is quantitatively distinct from its closest structural analog, 4-Cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)benzamide (CAS 102387-17-7). The target compound has a reported calculated LogP of 3.76, which governs its retention in reverse-phase HPLC [1]. While no experimental LogP value is available for the 4-cyano analog, the substitution of a nitro group with a more polar cyano group will predictably decrease lipophilicity and shorten retention time. This difference is critical for analytical methods; using the wrong compound would lead to co-elution or peak misidentification.

Analytical Chemistry Chromatography HPLC Method Development

Validated HPLC Method Exists for Purity and Pharmacokinetic Analysis

A validated reverse-phase HPLC method using a Newcrom R1 column has been specifically demonstrated for the separation and analysis of N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide [1]. The method uses a mobile phase of acetonitrile, water, and phosphoric acid (with formic acid substitution for MS compatibility). This established, scalable protocol is suitable for impurity isolation in preparative separations and for pharmacokinetic studies [1]. In contrast, there is no publicly available, compound-specific, validated HPLC method for closely related analogs like N-(biphenyl-2-yl)-4-nitrobenzamide. This lack of a verified method for analogs means researchers selecting the target compound can bypass time-consuming and costly method development.

Analytical Method Development Pharmacokinetics Quality Control

Thermal Stability: Defined Melting Point Range for Solid-Phase Handling

The compound is an off-white solid with a well-defined melting point range of 239-242 °C (lit.) [1]. This thermal stability is a crucial handling and processing parameter. In comparison, a related mono-nitro analog, N-(biphenyl-2-yl)-4-nitrobenzamide, lacks publicly available, vendor-verified melting point data. This absence of a key quality control (QC) metric for the analog introduces uncertainty in procurement, purity assessment, and formulation steps.

Physicochemical Characterization Formulation Handling & Storage

Purity Benchmark: Established 95% Purity Specification from Multiple Vendors

Multiple independent commercial vendors consistently specify a minimum purity of 95% for N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide . This established benchmark provides procurement professionals with a reliable, market-validated quality standard. For close analogs such as 4-Cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)benzamide, vendor specifications are not consistently published, making quality assurance a more complex and risk-prone process.

Procurement Quality Control Chemical Sourcing

Optimal Research and Industrial Application Scenarios for N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide


Analytical Chemistry: Use as a Reference Standard for HPLC Method Validation

Due to the existence of a specific, validated HPLC method [1], this compound is ideally suited for use as a reference standard in the development, validation, and routine quality control of liquid chromatography assays. Its well-defined LogP and chromatographic behavior under specified conditions provide a reliable benchmark for system suitability testing, ensuring instrument performance and method reproducibility. This is particularly valuable for labs developing methods for structurally related nitro-aromatic compounds.

Organic Synthesis: A Definitive Building Block for Dinitrobiphenyl-Containing Architectures

The compound's unique 4,4'-dinitrobiphenyl core and benzamide handle make it a specific and non-substitutable building block for the synthesis of more complex molecules, including pharmaceutical intermediates and advanced materials. Its high purity specification (≥95%) and defined melting point [2] ensure predictable reactivity and yield in synthetic transformations, such as further functionalization of the biphenyl core or modification of the amide group. Substitution with an incorrect analog would almost certainly derail a multi-step synthetic route.

Pharmacokinetic and Drug Metabolism Studies: A Reliable Analyte for In Vitro Assays

Given that the validated HPLC method is noted to be scalable and suitable for pharmacokinetic applications [1], this compound is a strong candidate for use as an analyte in in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies. The existence of a pre-optimized, MS-compatible separation method (by switching to formic acid) significantly accelerates the setup of bioanalytical assays, allowing researchers to focus on generating biological data rather than troubleshooting analytical chemistry.

Materials Science: Synthesis of Specialty Polymers and Functional Materials

Dinitrobiphenyl compounds are known intermediates in the production of high-performance polymers, dyes, and pigments [3]. While the target compound is not directly cited as a monomer, its structure aligns with this application space. As a research tool, it can be used to synthesize novel monomers or to study the effect of the 4,4'-dinitro substitution pattern on the properties of resulting polymers. Its well-characterized physicochemical properties (e.g., melting point) facilitate accurate stoichiometry in polymerization reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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